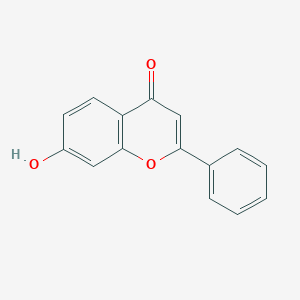

7-羟基黄酮

概述

描述

7-Hydroxyflavone is a naturally occurring flavonoid compound, characterized by the presence of a hydroxyl group at the seventh position of the flavone structure. Flavonoids are a class of polyphenolic compounds widely distributed in the plant kingdom, known for their diverse biological activities. 7-Hydroxyflavone has garnered significant attention due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and antimicrobial activities .

科学研究应用

作用机制

Target of Action

7-Hydroxyflavone is a flavonoid that has been found to have several targets. It is a potent inhibitor of CYP1A1 , exhibiting 6-fold greater selectivity for CYP1A1 over CYP1A2 . It also targets the ERK/Nrf2/HO-1 pathway .

Mode of Action

7-Hydroxyflavone interacts with its targets to exert its effects. It inhibits CYP1A1 , an enzyme involved in the metabolism of xenobiotics and the activation of procarcinogens . By inhibiting this enzyme, 7-Hydroxyflavone may reduce the activation of harmful substances and potentially decrease the risk of certain cancers.

In addition, 7-Hydroxyflavone can protect renal cells from nicotine-induced cytotoxicity through the ERK/Nrf2/HO-1 pathway . This suggests that it may have a protective effect on kidney cells.

Biochemical Pathways

It is known to interact with theERK/Nrf2/HO-1 pathway . This pathway plays a crucial role in cellular responses to oxidative stress, suggesting that 7-Hydroxyflavone may have antioxidant properties.

Pharmacokinetics

It is known that flavonoids, in general, have low bioavailability due to their poor absorption, extensive metabolism, and rapid elimination .

Result of Action

7-Hydroxyflavone has been shown to have anti-inflammatory activity . It can inhibit LPS-induced inflammation by attenuating the production of NO, PGE2, TNF-alpha, and IL-6 . This suggests that it may have potential as an anti-inflammatory agent.

Action Environment

The action of 7-Hydroxyflavone can be influenced by various environmental factors. For instance, the bioavailability of flavonoids can be affected by factors such as diet, gut microbiota, and individual genetic variations . .

生化分析

Biochemical Properties

7-Hydroxyflavone interacts with various enzymes, proteins, and other biomolecules. It has been reported to have many pharmacological effects such as antioxidant, anti-inflammation, and cardiovascular regulation

Cellular Effects

7-Hydroxyflavone has been found to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to promote survival and enhance neurite growth in cultured neurons .

Molecular Mechanism

The molecular mechanism of action of 7-Hydroxyflavone is complex and involves several pathways. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanism is still being researched.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Hydroxyflavone can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 7-Hydroxyflavone vary with different dosages in animal models. Studies have shown that it can ameliorate the damage of long-term memory and spatial memory caused by stress

Metabolic Pathways

7-Hydroxyflavone is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can also affect metabolic flux or metabolite levels . The exact metabolic pathways that 7-Hydroxyflavone is involved in are still being researched.

Transport and Distribution

7-Hydroxyflavone is transported and distributed within cells and tissues in a manner that is still being researched. It could interact with various transporters or binding proteins, and could also affect its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

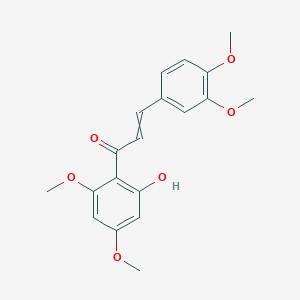

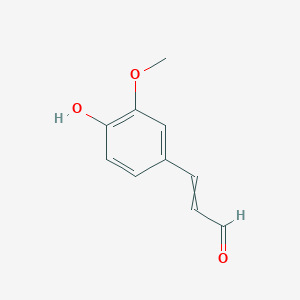

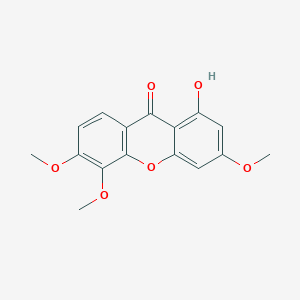

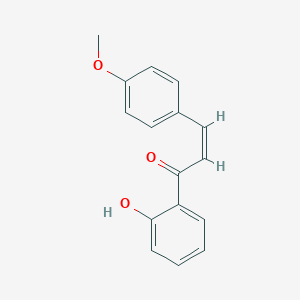

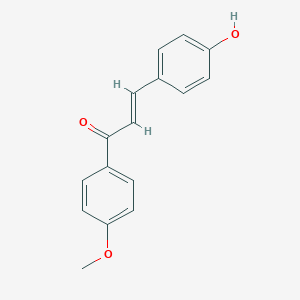

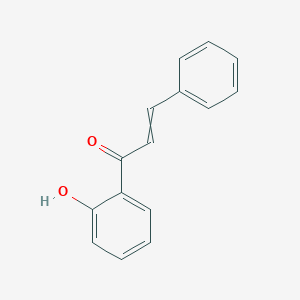

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyflavone can be achieved through various methods. One common approach involves the cyclization of o-hydroxychalcones. For instance, 2’,4’-dihydroxyacetophenone can be reacted with benzoyl chloride in the presence of a base such as potassium carbonate to form 7-hydroxyflavone . Another method involves the use of 2-hydroxyacetophenone and benzaldehyde under basic conditions to yield the desired compound .

Industrial Production Methods: Industrial production of 7-Hydroxyflavone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography .

化学反应分析

Types of Reactions: 7-Hydroxyflavone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into dihydroflavones.

Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the flavone ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Sodium borohydride or catalytic hydrogenation are common methods.

Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.

Major Products: The major products formed from these reactions include various substituted flavones, dihydroflavones, and quinones, depending on the specific reaction conditions and reagents used .

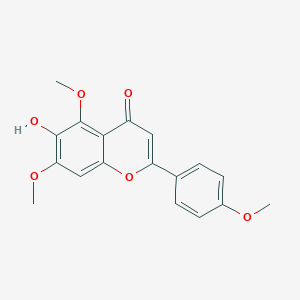

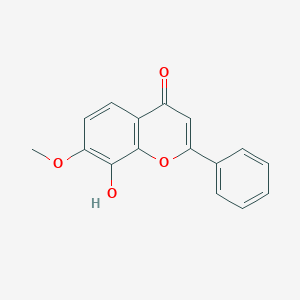

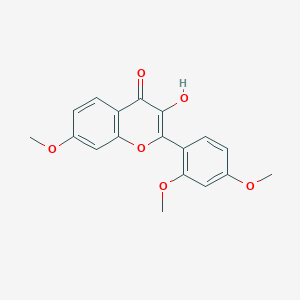

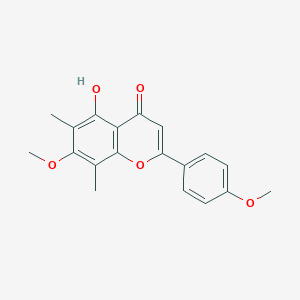

相似化合物的比较

- Baicalein

- Luteolin

- Quercetin

- Apigenin

- Kaempferol

属性

IUPAC Name |

7-hydroxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGPSCMMNJKMHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022328 | |

| Record name | 7-Hydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6665-86-7 | |

| Record name | 7-Hydroxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6665-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006665867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxyflavone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Hydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-hydroxy-2-phenyl-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-HYDROXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE72458E4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 7-Hydroxyflavone?

A1: The molecular formula of 7-Hydroxyflavone is C15H10O3, and its molecular weight is 238.24 g/mol. []

Q2: What spectroscopic data is available for characterizing 7-Hydroxyflavone?

A2: 7-Hydroxyflavone has been characterized using various spectroscopic methods, including UV-Vis, IR, NMR (1H and 13C), and mass spectrometry. [, , , , , ] These techniques provide information about the compound's electronic transitions, functional groups, molecular structure, and fragmentation patterns.

Q3: How does 7-Hydroxyflavone exert its biological effects?

A3: 7-Hydroxyflavone displays a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. [, , , , , , ] It can act as a scavenger of reactive oxygen species, modulate signaling pathways involved in inflammation (e.g., MAPK/NF-κB), and induce apoptosis in cancer cells. [, , ]

Q4: Does 7-Hydroxyflavone interact with specific proteins?

A4: Yes, research has shown that 7-Hydroxyflavone can interact with various proteins. For example, it binds to human serum albumin (HSA) with moderate affinity. [] Additionally, its phosphorylated derivative exhibits a strong affinity for proteins like lysozyme and cytochrome c, forming non-covalent complexes. [] In a study exploring its anti-Parkinson effects, 7-Hydroxyflavone showed potential for interaction with proteins involved in dopamine regulation. []

Q5: What is the role of 7-Hydroxyflavone in mitigating myocardial ischemia/reperfusion injury?

A5: Studies in rats suggest that 7-Hydroxyflavone can alleviate myocardial ischemia/reperfusion injury by reducing inflammation and oxidative stress. This is achieved by regulating the MAPK/NF-κB signaling pathway, ultimately leading to improved cardiac function and reduced myocardial infarct size. []

Q6: How is 7-Hydroxyflavone metabolized in the body?

A6: In rats, 7-Hydroxyflavone is primarily metabolized into its sulfate and glucuronide conjugates. [] This process occurs rapidly and extensively, making the parent compound transiently present in serum only during the absorption phase after oral administration. []

Q7: Are the metabolites of 7-Hydroxyflavone biologically active?

A7: The biological activity of 7-Hydroxyflavone metabolites has been explored in some studies. For instance, while the serum metabolites of 7-Hydroxyflavone showed antioxidant activity against AAPH-induced hemolysis, they were less potent than the parent compound. []

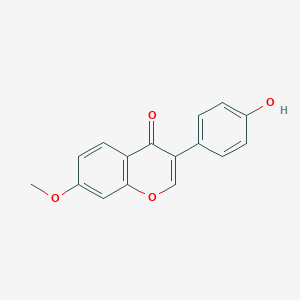

Q8: How does the position of the hydroxyl group on the flavone skeleton affect its properties?

A8: The position of the hydroxyl group significantly influences the biological activity, metabolism, and physicochemical properties of flavones. [, , ] For instance, 7-Hydroxyflavone exhibits different metabolic pathways and biological activities compared to its isomer, 3-Hydroxyflavone. [, ]

Q9: How can 7-Hydroxyflavone be synthesized?

A9: 7-Hydroxyflavone can be synthesized via various methods. One common approach involves the reaction of resacetophenone with benzoyl chloride, often utilizing phase-transfer catalysis to improve yield. [, , ] Other methods, such as solid-liquid phase transfer catalysis, can also be employed to obtain 7-Hydroxyflavone and its derivatives. []

Q10: Can 7-Hydroxyflavone be chemically modified to alter its properties?

A10: Yes, 7-Hydroxyflavone can be chemically modified to generate derivatives with altered properties. For example, glycosylation of 7-Hydroxyflavone can be achieved using cultured plant cells, leading to the formation of 7-Hydroxyflavone glycosides. [] Additionally, phosphorylation of 7-Hydroxyflavone has been shown to significantly enhance its affinity for proteins. [, ] Esterification of 7-Hydroxyflavone with acetic acid has also been explored to enhance its antifungal activity. []

Q11: What analytical techniques are employed to study 7-Hydroxyflavone and its interactions?

A11: Various analytical techniques are utilized to study 7-Hydroxyflavone. These include:

- Chromatographic techniques: High-performance liquid chromatography (HPLC) is widely used for separating, identifying, and quantifying 7-Hydroxyflavone and its metabolites in biological samples. [, , ]

- Mass spectrometry: Coupled with HPLC (HPLC-MS), mass spectrometry is employed for structural characterization and identification of 7-Hydroxyflavone and its metabolites. [, , ]

- Spectroscopic methods: UV-Vis spectrophotometry is used to study the interactions of 7-Hydroxyflavone with proteins like serum albumin. [, ] Fluorescence spectroscopy is also employed to investigate its binding properties and excited-state proton transfer in different media. [, ]

- Molecular docking: Computational methods like molecular docking are used to predict the binding modes and affinities of 7-Hydroxyflavone with target proteins, providing insights into its mechanism of action. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。